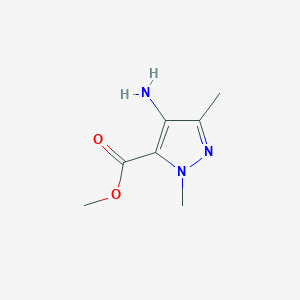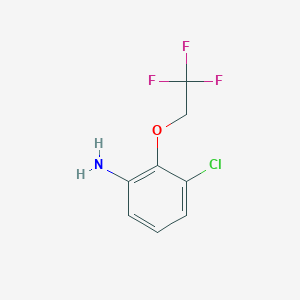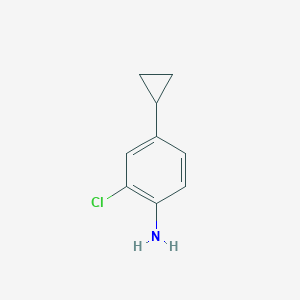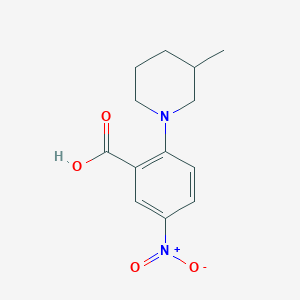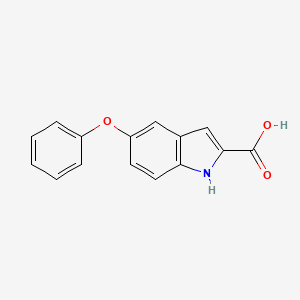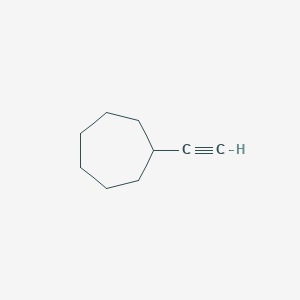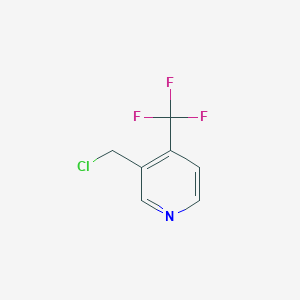
3-(Chloromethyl)-4-(trifluoromethyl)pyridine
説明
“3-(Chloromethyl)-4-(trifluoromethyl)pyridine” is a type of organic compound that contains a pyridine ring, a trifluoromethyl group, and a chloromethyl group . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethyl ketones (TFMKs), which are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported, which could be relevant to the synthesis of this compound .Molecular Structure Analysis
The molecular structure of “3-(Chloromethyl)-4-(trifluoromethyl)pyridine” would consist of a pyridine ring with a trifluoromethyl group attached at the 4-position and a chloromethyl group attached at the 3-position . The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .Chemical Reactions Analysis
The trifluoromethyl group in “3-(Chloromethyl)-4-(trifluoromethyl)pyridine” can undergo various reactions, including trifluoromethylation of carbon-centered radical intermediates . Protodeboronation of pinacol boronic esters utilizing a radical approach has also been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Chloromethyl)-4-(trifluoromethyl)pyridine” would depend on its specific structure and the presence of the trifluoromethyl and chloromethyl groups . Trifluoromethyl ketones (TFMKs) are known for their unique properties, which could be relevant to this compound .科学的研究の応用
Synthesis and Structural Characterization :
- A study investigated the interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine, which is related to 3-(Chloromethyl)-4-(trifluoromethyl)pyridine, and provided insights into its synthesis and structural characterization (Chernov'yants et al., 2011).
Intermediate for Herbicide Synthesis :
- The compound 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, closely related to 3-(Chloromethyl)-4-(trifluoromethyl)pyridine, has been identified as a key intermediate in the synthesis of the herbicide trifloxysulfuron (Zuo Hang-dong, 2010).
Metalation and Functionalization :
- Research has shown that different trifluoromethyl-substituted pyridines, including compounds similar to 3-(Chloromethyl)-4-(trifluoromethyl)pyridine, can undergo selective metalation and subsequent functionalization, demonstrating their versatility in chemical synthesis (Schlosser & Marull, 2003).
Building Blocks for Research in Life Sciences :
- A study highlighted the use of (trifluoromethoxy)pyridines, related to 3-(Chloromethyl)-4-(trifluoromethyl)pyridine, as new and important building blocks for life-sciences-oriented research, underlining their significance in the field (Manteau et al., 2010).
Synthesis of Trisubstituted Pyridines :
- Recent advances have enabled the regioselective 3,4-difunctionalization of 3-chloropyridines, which are structurally similar to 3-(Chloromethyl)-4-(trifluoromethyl)pyridine, leading to the synthesis of various 2,3,4-trisubstituted pyridines (Heinz et al., 2021).
Antimicrobial and Antioxidant Activities :
- The antimicrobial activities and DNA interaction of 2-Chloro-6-(trifluoromethyl)pyridine, a compound related to 3-(Chloromethyl)-4-(trifluoromethyl)pyridine, have been investigated, showing its potential in biologically active applications (Evecen et al., 2017).
将来の方向性
The future directions for “3-(Chloromethyl)-4-(trifluoromethyl)pyridine” could involve further exploration of its synthesis, properties, and potential applications. The increasing importance of the trifluoromethyl group in various fields suggests that there could be significant interest in compounds like this .
作用機序
Target of Action
The primary target of 3-(Chloromethyl)-4-(trifluoromethyl)pyridine is carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . The trifluoromethyl group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the molecule .
Biochemical Pathways
The trifluoromethylation process affects the synthesis of diverse fluorinated compounds through selective C–F bond activation . This process is thought to be involved in many recently tested catalytic trifluoromethylation reactions .
Result of Action
The result of the action of 3-(Chloromethyl)-4-(trifluoromethyl)pyridine is the synthesis of diverse fluorinated compounds through selective C–F bond activation . These fluorinated compounds have various applications in pharmaceuticals, agrochemicals, and materials .
Action Environment
The action, efficacy, and stability of 3-(Chloromethyl)-4-(trifluoromethyl)pyridine can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by temperature and pH. Moreover, the presence of other substances can also influence the compound’s action through competitive reactions.
: Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) : The inductive-effect of electron withdrawing trifluoromethyl for thermally activated delayed fluorescence: tunable emission from tetra- to penta-carbazole in solution processed blue OLEDs - Chemical Communications (RSC Publishing) : Redox potentials of trifluoromethyl-containing compounds : Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds - Organic Chemistry Frontiers (RSC Publishing)
特性
IUPAC Name |
3-(chloromethyl)-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-3-5-4-12-2-1-6(5)7(9,10)11/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZOSQNZWBBWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



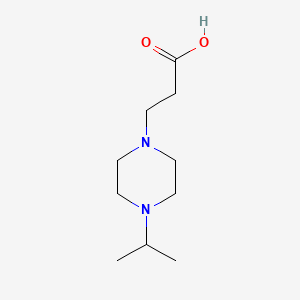

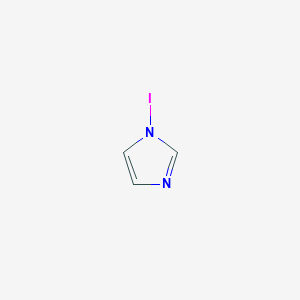


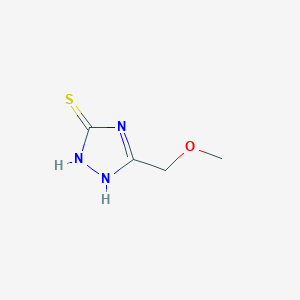
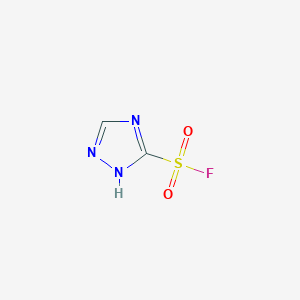
![Hafnium,dichlorobis[(1,2,3,4,5-h)-1-ethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B3154695.png)
